6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
This compound is a heterocyclic derivative combining isoxazolo[5,4-b]pyridine, cyclopropyl, and a 1,3,5-trimethylpyrazole moiety. Its molecular formula is C₁₇H₁₆N₄O₃, with a molecular weight of 324.34 g/mol and CAS number 1172933-01-5 . The 1,3,5-trimethylpyrazole moiety contributes to hydrophobic interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring lipophilic binding pockets.
Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-7-12(8(2)20(3)18-7)14-13-10(16(21)22)6-11(9-4-5-9)17-15(13)23-19-14/h6,9H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJJRNGRLKYQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoxazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group and the trimethylpyrazolyl moiety are introduced through subsequent functional group transformations and coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities may include antimicrobial, antifungal, and anticancer properties.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Isoxazolo[5,4-b]pyridine Core
The cyclopropyl substituent at the 6-position differentiates this compound from analogs like 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1173266-66-4). The ethyl variant has a molecular weight of 300.32 g/mol (C₁₅H₁₆N₄O₃) and exhibits reduced steric bulk compared to the cyclopropyl analog, which may influence solubility and binding affinity .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₇H₁₆N₄O₃ | 324.34 | Cyclopropyl |
| 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₅H₁₆N₄O₃ | 300.32 | Ethyl |
| 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₇H₁₆N₂O₄ | 328.33 | Isopropyl/Methoxy |
Pyrazole Modifications
Replacing the 1,3,5-trimethylpyrazole with other groups alters pharmacodynamic profiles. For example, 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1018164-74-3) introduces a fluorophenyl group, enhancing π-stacking interactions but increasing molecular weight (313.33 g/mol ) .
Biological Activity
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound that belongs to the isoxazolo[5,4-b]pyridine family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group and a trimethylpyrazole moiety attached to an isoxazole-pyridine framework. Its chemical formula is , with a molecular weight of approximately 258.28 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of isoxazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine demonstrated antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli at concentrations as low as 125 µg/mL . Although specific data on the cyclopropyl derivative is limited, its structural similarity suggests it may possess comparable antimicrobial efficacy.
Antiproliferative Effects
The antiproliferative activity of isoxazolo[5,4-b]pyridine derivatives has been documented in various cancer cell lines. For example, compounds within this class have shown inhibition of breast carcinoma cell line MCF7 proliferation at concentrations around 150 µg/mL . The mechanism is believed to involve interference with cellular signaling pathways essential for tumor growth.
Neuropharmacological Activity
Isoxazolo[5,4-b]pyridines have also been explored for their neuropharmacological effects. Some studies suggest that related compounds exhibit GABAergic activity, which could be relevant for treating neurological disorders such as epilepsy and anxiety . The specific impact of this compound on GABA receptors remains to be fully elucidated but warrants further investigation.
Case Studies
A notable study involved the synthesis and evaluation of various isoxazolo[5,4-b]pyridine derivatives for their biological activities. Among these derivatives, certain compounds exhibited promising antibacterial and antiproliferative properties . The findings suggest that modifications to the isoxazole or pyridine rings can significantly alter biological activity.
The exact mechanisms underlying the biological activities of this compound are not fully characterized. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation pathways. Further pharmacokinetic studies are necessary to delineate these interactions.
Q & A
Q. How can researchers optimize the synthesis of 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid to improve yield and purity?
Methodological Answer: Synthetic optimization requires a multi-step approach:
- Step 1 : Condensation of cyclopropane-carboxylic acid derivatives with pyrazole precursors (e.g., 1,3,5-trimethylpyrazole) under Pd/Cu catalysis (DMF/toluene, 80–100°C) .
- Step 2 : Cyclization of intermediates using trifluoroacetic acid (TFA) or POCl₃ to form the isoxazolo[5,4-b]pyridine core .
- Step 3 : Purification via flash chromatography (cyclohexane/ethyl acetate gradient) or recrystallization .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl, pyrazole, and carboxylic acid moieties (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z 368.1482 [M+H]⁺) .
- IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (carboxylic acid C=O) and 2250 cm⁻¹ (C≡N in intermediates) .
Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at the pyridine ring. Focus on Fukui indices to identify reactive sites .
- Reaction Path Search : Apply quantum chemical methods (e.g., NEB) to map cyclopropane ring-opening pathways under acidic conditions .
Q. How do steric effects from the 1,3,5-trimethylpyrazole group influence binding to biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., CDK2). Compare binding affinities with/without methyl groups .
- SAR Studies : Synthesize analogs (e.g., 1,3-dimethyl or 1,5-dimethyl variants) and assay inhibitory activity (IC₅₀) .
Q. What experimental design strategies minimize side reactions during multi-step synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent polarity) using a Box-Behnken design .
- In Situ Monitoring : Use LC-MS to detect intermediates (e.g., azide byproducts) and adjust reaction time .
Q. How does pH affect the stability of the carboxylic acid group in aqueous buffers?
Methodological Answer:
- Accelerated Stability Studies : Incubate compound in buffers (pH 2–10, 40°C) and monitor degradation via HPLC .
- pKa Determination : Use potentiometric titration (Sirius T3) to identify ionizable groups (carboxylic acid pKa ≈ 3.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
